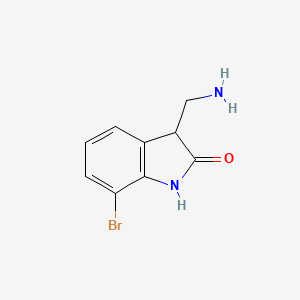![molecular formula C53H53N3O7Si B13098914 N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-dC (bz) Phosphoramidite , belongs to the group of DNA phosphoramidites. Let’s break down its structure:
Base: Cytidine ©
Protecting Groups:
Empirical Formula: C₄₆H₅₂N₅O₈P
Molecular Weight: 833.91 g/mol
CAS Number: 102212-98-6
Méthodes De Préparation
Synthetic Routes:: The synthesis of DMT-dC (bz) Phosphoramidite involves several steps
Nucleoside Synthesis: Start with the preparation of the nucleoside cytidine.
Benzoylation: Introduce the benzoyl group at the exocyclic amine function of cytidine.
Dimethoxytritylation: Protect the 5’-hydroxyl group with a DMT group.
Phosphitylation: Introduce the phosphoramidite functionality.
Deprotection: Cleavage of protecting groups to obtain the final compound.
Industrial Production:: DMT-dC (bz) Phosphoramidite is commercially available and widely used in automated oligonucleotide synthesis.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: DMT-dC (bz) can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It participates in substitution reactions.
Coupling: Key for oligonucleotide synthesis.
Deprotection: Standard conditions using concentrated ammonia solution.
Cleavage: 8 hours at 55°C or 24 hours at room temperature.
Coupling: High coupling efficiency due to Proligo’s DNA phosphoramidites.
Applications De Recherche Scientifique
DMT-dC (bz) Phosphoramidite finds applications in:
Chemistry: Oligonucleotide synthesis.
Biology: DNA and RNA research.
Medicine: Antisense therapy, gene editing, and drug development.
Industry: Diagnostic assays and biotechnology.
Mécanisme D'action
The compound’s mechanism involves interactions with molecular targets, affecting gene expression, protein synthesis, and cellular processes. Further studies are needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
DMT-dC (bz) stands out due to its unique combination of protecting groups. Similar compounds include other DNA phosphoramidites like DMT-dA (bz) and DMT-dG (ib).
Propriétés
Formule moléculaire |
C53H53N3O7Si |
|---|---|
Poids moléculaire |
872.1 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C53H53N3O7Si/c1-52(2,3)64(44-22-14-8-15-23-44,45-24-16-9-17-25-45)63-46-36-49(56-35-34-48(55-51(56)58)54-50(57)38-18-10-6-11-19-38)62-47(46)37-61-53(39-20-12-7-13-21-39,40-26-30-42(59-4)31-27-40)41-28-32-43(60-5)33-29-41/h6-35,46-47,49H,36-37H2,1-5H3,(H,54,55,57,58)/t46-,47+,49+/m0/s1 |
Clé InChI |
INFIIPQULLWGJS-FLZXPFFFSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
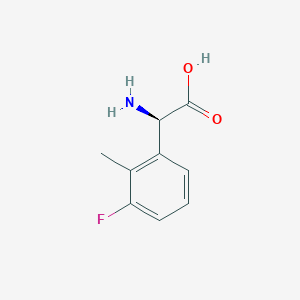


![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
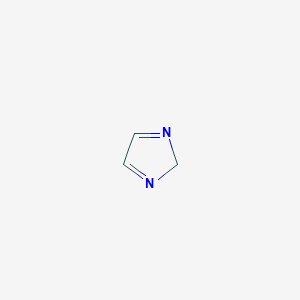
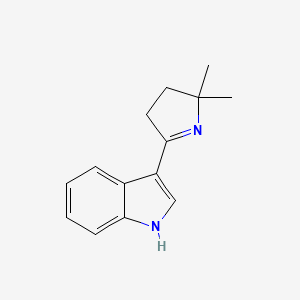

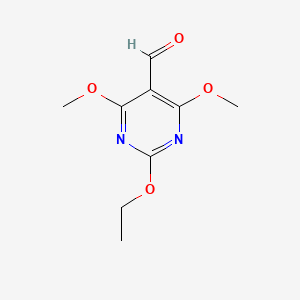
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
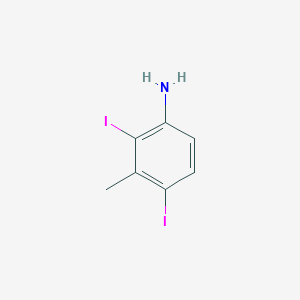
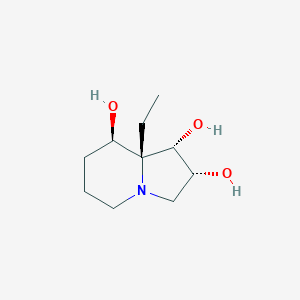
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
